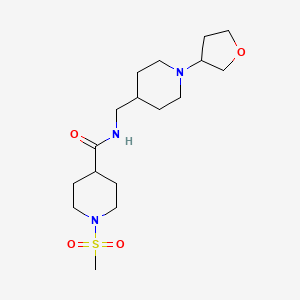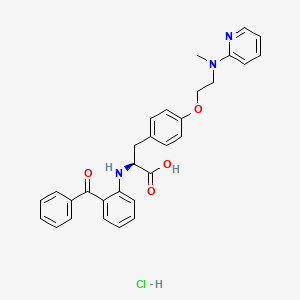
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate, also known as BCMCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCMCP belongs to the family of pyridine derivatives, which are widely used in medicinal chemistry and other related fields.
Wirkmechanismus
The mechanism of action of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and lipoxygenase. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate can cause changes in the levels of various biochemical markers such as cytokines, prostaglandins, and reactive oxygen species. It has also been found to cause changes in the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine. In terms of physiological effects, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been found to cause changes in behavior, locomotion, and cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate in lab experiments is its broad range of potential applications in various fields. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate. One area of interest is the development of novel derivatives of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate with improved properties such as increased solubility and potency. Another area of interest is the investigation of the mechanisms of action of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to explore the potential applications of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate in fields such as agriculture and material science.
Synthesemethoden
The synthesis of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloro-3-pyridinecarboxylic acid with benzyl isocyanate and formaldehyde. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is obtained after purification using column chromatography. The yield of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate obtained through this method is around 60%.
Wissenschaftliche Forschungsanwendungen
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as an anti-inflammatory agent, and for the treatment of neurological disorders such as Alzheimer's disease.
In agriculture, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been found to have herbicidal properties, and can be used as a selective herbicide for the control of weeds. In material science, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and supramolecular assemblies.
Eigenschaften
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-14-12(7-4-8-17-14)15(20)21-10-13(19)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVRCZMGRNPDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane](/img/structure/B2459517.png)

![1-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459519.png)
![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459521.png)




![9-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2459531.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2459533.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid](/img/structure/B2459534.png)
![(8S,11R,13S,14S,17S)-17-(1,1-Difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2459536.png)
![N-[[3-(2,5-Dihydropyrrol-1-yl)phenyl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2459538.png)
